molecular formula C10H11FO2 B6321283 Ethyl 4-fluoro-3-methylbenzoate CAS No. 148541-58-6

Ethyl 4-fluoro-3-methylbenzoate

Cat. No. B6321283
Key on ui cas rn: 148541-58-6
M. Wt: 182.19 g/mol
InChI Key: WKQSXJMUQXYURR-UHFFFAOYSA-N
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Patent
US07973078B2

Procedure details

3.00 g of ethyl 4-fluoro-3-methylbenzoate was dissolved in 50.0 mL of carbon tetrachloride, and 4.40 g of N-bromosuccinimide and 1.35 g of 2,2′-azobisisobutyronitrile were added thereto, followed by heating under reflux for 4 hours. The reaction liquid was cooled to room temperature, and then concentrated under reduced pressure, and the obtained residue was purified by silica gel column chromatography (hexane:ethyl acetate=7:3) to obtain 1.73 g of ethyl 3-(bromomethyl)-4-fluorobenzoate.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step Two
Quantity
1.35 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:12]=[CH:11][C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[CH:4][C:3]=1[CH3:13].[Br:14]N1C(=O)CCC1=O.N(C(C)(C)C#N)=NC(C)(C)C#N>C(Cl)(Cl)(Cl)Cl>[Br:14][CH2:13][C:3]1[CH:4]=[C:5]([CH:11]=[CH:12][C:2]=1[F:1])[C:6]([O:8][CH2:9][CH3:10])=[O:7]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
FC1=C(C=C(C(=O)OCC)C=C1)C
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
4.4 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
1.35 g
Type
reactant
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by heating
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The reaction liquid
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the obtained residue was purified by silica gel column chromatography (hexane:ethyl acetate=7:3)

Outcomes

Product
Name
Type
product
Smiles
BrCC=1C=C(C(=O)OCC)C=CC1F
Measurements
Type Value Analysis
AMOUNT: MASS 1.73 g
YIELD: CALCULATEDPERCENTYIELD 40.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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